What are the chemical properties of 4-(3-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine?
What are the chemical properties of 4-(3-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine?
An In-depth Technical Guide to the Chemical Properties of 4-(3-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine
Executive Summary: This document provides a comprehensive technical overview of 4-(3-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine (CAS No: 924871-23-8), a heterocyclic compound of significant interest in contemporary chemical research. This guide synthesizes available data on its physicochemical characteristics, structural features, plausible synthetic routes, and potential applications, particularly within the domain of drug discovery. The narrative is grounded in the established chemistry of the 1,2,5-oxadiazole (furazan) scaffold, providing field-proven insights for researchers, scientists, and drug development professionals.
Introduction to the 1,2,5-Oxadiazole Scaffold
The 1,2,5-oxadiazole ring, commonly known by its trivial name furazan, is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms.[1][2] First synthesized in the late 19th century, the furazan scaffold has evolved from a chemical curiosity into a privileged structure in several scientific fields.[3] Its unique electronic properties, planarity, and metabolic stability make it a versatile building block.
The incorporation of heterocycles is a cornerstone of modern medicinal chemistry, often enhancing a molecule's physical properties and biological activity.[4][5] While 1,2,4- and 1,3,4-oxadiazole isomers have been extensively used, the 1,2,5-oxadiazole (furazan) is a less common but increasingly important motif.[5] Furazan derivatives are noted for their applications as energetic materials due to their high nitrogen content and positive heat of formation, and more recently, for a wide spectrum of pharmacological activities, including antiproliferative, antibacterial, and enzyme inhibitory effects.[4][6][7] This guide focuses specifically on the 3-amino, 4-(3-methoxyphenoxy) substituted derivative, elucidating the chemical properties that underpin its research potential.
Physicochemical and Structural Properties
The specific arrangement of substituents on the furazan ring dictates the overall molecular properties of 4-(3-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine.
Molecular and Structural Data
A summary of the key identification and structural data for the compound is presented below.
| Property | Value | Source |
| IUPAC Name | 4-(3-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine | [3] |
| CAS Number | 924871-23-8 | [3] |
| Molecular Formula | C₉H₉N₃O₃ | [3][8][9] |
| Molecular Weight | 207.19 g/mol | [3][8][9] |
| InChI Key | OPWARCFFAHTIAW-UHFFFAOYSA-N | [3] |
| SMILES | COc1cccc(c1)Oc1c(N)non1 | [9] |
Structural Analysis
The molecule's chemical behavior is a direct consequence of its constituent functional groups.
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1,2,5-Oxadiazole Core : This ring is inherently electron-deficient due to the high electronegativity of its heteroatoms. This property reduces its susceptibility to electrophilic attack but makes the ring's carbon atoms vulnerable to nucleophilic attack. The furazan scaffold is also a known bioisostere for other five-membered heterocycles, offering a unique profile of stability and polarity.[4]
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3-Amine Group : The primary amine at position 3 is a key site for reactivity. It is nucleophilic and can participate in a wide range of reactions, such as acylation, alkylation, and diazotization. It also serves as a hydrogen bond donor, a critical feature for receptor binding in drug discovery.
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4-Phenoxy Linkage : The ether bond connects the furazan core to the methoxyphenyl substituent. This linkage provides rotational flexibility, allowing the molecule to adopt various conformations.
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3-Methoxyphenyl Group : This terminal group significantly influences the molecule's lipophilicity and solubility. The methoxy substituent can modulate electronic effects on the phenyl ring and provides an additional site for potential metabolic activity.
Computed Physicochemical Properties
Computational models provide valuable predictions of a molecule's behavior in biological systems.
| Property | Predicted Value | Significance |
| logP | 1.98 | Indicates moderate lipophilicity, favorable for cell permeability. |
| Polar Surface Area | 71.6 Ų | Suggests good potential for oral bioavailability. |
| Hydrogen Bond Donors | 2 | Contributes to specific interactions with biological targets. |
| Hydrogen Bond Acceptors | 5 | Provides multiple sites for hydrogen bonding. |
(Data sourced from Chemdiv compound characteristics)[9]
Synthesis and Reactivity
While a specific, peer-reviewed synthesis for 4-(3-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine is not detailed in the available literature, a plausible pathway can be constructed based on established furazan chemistry.
General Synthetic Strategies for Furazans
The classical synthesis of the furazan ring involves the cyclizative dehydration of 1,2-dioximes (glyoximes).[2] This method, while foundational, requires careful control of conditions due to the potential instability of the furazan product at high temperatures or extreme pH.[2] Modern methods often involve milder reagents and provide better yields and regioselectivity for unsymmetrically substituted derivatives.
Plausible Synthetic Workflow
A logical, multi-step synthesis would likely involve the construction of a differentially substituted furazan precursor, followed by the introduction of the phenoxy moiety via nucleophilic aromatic substitution (SNAr).
Safety and Handling
As a research chemical, 4-(3-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine should be handled with appropriate care.
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General Precautions : Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. [10][11]Work should be conducted in a well-ventilated area or a chemical fume hood. [11][12]Avoid inhalation of dust and contact with skin and eyes. [11]* Stability and Storage : The compound should be stored in a tightly closed container in a cool, dry place, protected from light. [12]* Toxicity : No specific toxicological data for this compound is available. However, related oxadiazole compounds may be harmful if swallowed, and can cause skin and eye irritation. [11]All research chemicals should be treated as potentially hazardous.
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Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local regulations. [12]
Conclusion
4-(3-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine is a multifaceted molecule whose chemical properties are defined by the synergistic interplay of its electron-deficient furazan core, a nucleophilic amine, and a lipophilic methoxyphenyl substituent. This unique combination makes it a compound of high interest for chemical synthesis and medicinal chemistry. Its structural alerts point towards potential applications in oncology and inflammatory diseases, leveraging the established biological activities of the furazan scaffold. This guide provides the foundational chemical knowledge necessary for researchers to effectively utilize and explore the potential of this promising compound.
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4-METHOXY-1,2,5-OXADIAZOL-3-AMINE | CAS 78350-48-8 - Matrix Fine Chemicals. [Link]
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4-Methoxy-1,2,5-oxadiazol-3-amine - MySkinRecipes. [Link]
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